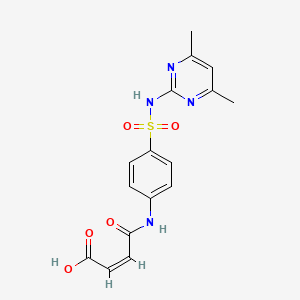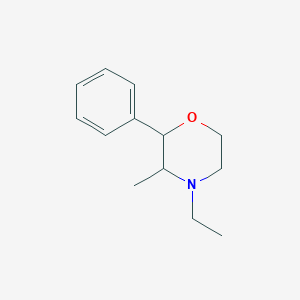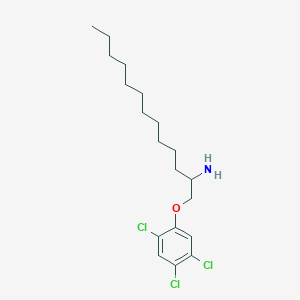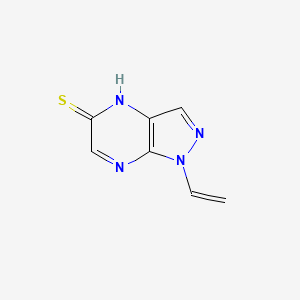
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-éthényl- est un composé hétérocyclique qui appartient à la classe des pyrazolopyrazines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure unique de la 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-éthényl- en fait un sujet intéressant pour la recherche scientifique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-éthényl- implique généralement la réaction de dérivés de pyrazole avec des réactifs appropriés dans des conditions contrôlées. Une méthode courante comprend l'utilisation de catalyseurs acides tels que l'acide sulfonique supporté sur carbone amorphe (AC-SO3H) dans l'éthanol à température ambiante . Cette méthode fournit des rendements modérés à bons et implique une réaction en cascade d'ouverture/fermeture séquentielle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de catalyseurs solides et de conditions de réaction optimisées garantit un rendement et une pureté élevés. Le processus peut également inclure des étapes de purification et d'isolement du produit final pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
La 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-éthényl- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution peuvent se produire à différentes positions sur le cycle pyrazole, en utilisant des réactifs comme les halogènes ou les agents alkylants.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogènes en présence d'un catalyseur comme le chlorure de fer(III).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de pyrazolopyrazine, tandis que les réactions de substitution peuvent produire divers dérivés halogénés.
Applications de la recherche scientifique
La 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-éthényl- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés anticancéreuses, antivirales et antibactériennes.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de la 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-éthényl- implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également moduler les voies de signalisation en interagissant avec les récepteurs ou d'autres protéines impliquées dans les processus cellulaires .
Applications De Recherche Scientifique
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo(3,4-b)pyridine : Un autre composé hétérocyclique avec des activités biologiques similaires.
Pyrazolo(3,4-d)pyrimidine : Connu pour ses propriétés anticancéreuses.
Pyrazolo(1,5-a)pyrimidine : Étudié pour ses activités antivirales.
Unicité
Sa capacité à subir diverses réactions chimiques et sa large gamme d'activités biologiques en font un composé précieux pour la recherche scientifique et les applications industrielles .
Propriétés
Numéro CAS |
133280-12-3 |
|---|---|
Formule moléculaire |
C7H6N4S |
Poids moléculaire |
178.22 g/mol |
Nom IUPAC |
1-ethenyl-4H-pyrazolo[3,4-b]pyrazine-5-thione |
InChI |
InChI=1S/C7H6N4S/c1-2-11-7-5(3-9-11)10-6(12)4-8-7/h2-4H,1H2,(H,10,12) |
Clé InChI |
KEUHGODYIPSIRH-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C2=C(C=N1)NC(=S)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


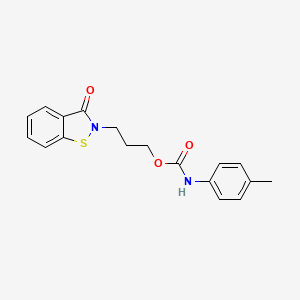

![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)

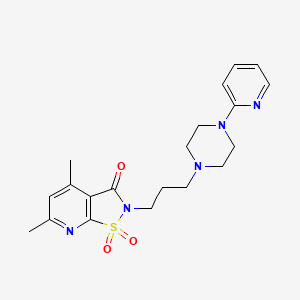

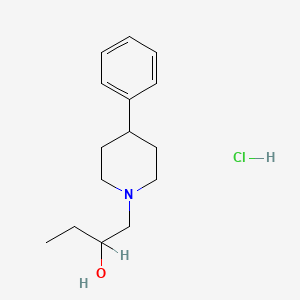
![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
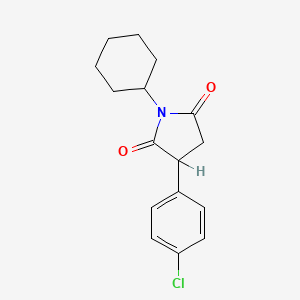
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
